molecular formula C16H10ClNO3 B1350517 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 724749-33-1

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1350517
CAS No.: 724749-33-1
M. Wt: 299.71 g/mol
InChI Key: ZNQXAJKEJJLIIX-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound also features a chloro substituent at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-hydroxyphenyl is coupled with a 6-chloroquinoline-4-carboxylic acid derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents can contribute to sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The chloro and carboxylic acid groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position allows for unique interactions that are not possible with other similar compounds.

Properties

IUPAC Name

6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXAJKEJJLIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395980
Record name 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-33-1
Record name 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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